molecular formula C11H15NO3 B11722188 Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B11722188
M. Wt: 209.24 g/mol
InChI Key: UYVOUZFVYCTIDH-UHFFFAOYSA-N
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Description

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a 1,2-dihydropyridin-2-one core substituted with an isobutyl group at position 1 and a methyl ester at position 2.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 1-(2-methylpropyl)-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-8(2)7-12-6-4-5-9(10(12)13)11(14)15-3/h4-6,8H,7H2,1-3H3

InChI Key

UYVOUZFVYCTIDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multicomponent reaction. One common method involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of a copper catalyst. The reaction proceeds through the formation of a propargylic amide intermediate, which then undergoes cyclization to form the desired dihydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. The reaction conditions typically include controlled temperature, pressure, and the use of appropriate solvents and catalysts to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is common in esters and is influenced by pH and catalysts (e.g., enzymes or transition metals).

Example Reaction :
Methyl ester+H2OH+/OHCarboxylic acid+Methanol\text{Methyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Methanol}

Mechanism :

  • Acidic conditions : Protonation of the carbonyl oxygen activates the carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions : Deprotonation of water generates a hydroxide ion, which attacks the carbonyl.

This transformation is critical for modifying the compound’s solubility or reactivity for downstream applications .

Nucleophilic Addition to the Keto Group

The keto group (C=O) at position 2 is electrophilic and can react with nucleophiles such as amines, alcohols, or Grignard reagents. For example:

  • Enamine formation : Reaction with amines under acidic conditions.

  • Hydride reduction : Reaction with reducing agents (e.g., NaBH₄) to form a secondary alcohol.

Example Reaction :
Keto group+NaBH4Alcohol derivative\text{Keto group} + \text{NaBH}_4 \rightarrow \text{Alcohol derivative}

Mechanism :
The hydride reduces the carbonyl oxygen, forming a hydroxyl group. This reaction is analogous to ketone reductions in general organic chemistry.

Reactions Involving the Dihydropyridine Ring

The dihydropyridine ring can undergo oxidation or rearrangement under specific conditions:

  • Oxidation to Pyridine : Dihydropyridines can oxidize to pyridines under strong oxidizing agents (e.g., KMnO₄).

  • Ring-Opening Reactions : Acidic or basic conditions may destabilize the ring, leading to cleavage or rearrangement.

Example Reaction :
Dihydropyridine+KMnO4Pyridine derivative\text{Dihydropyridine} + \text{KMnO}_4 \rightarrow \text{Pyridine derivative}

Mechanism :
Oxidation removes hydrogen atoms from the ring, restoring aromaticity in the pyridine structure .

Modulation of the Isobutyl Substituent

  • Elimination : Formation of alkenes via deprotonation and loss of a leaving group.

  • Alkylation : If conjugated to an electron-deficient center, it might participate in alkylation reactions.

Comparative Reactivity Analysis

Functional Group Reaction Type Key Factors References
Ester (COOCH₃) HydrolysispH, catalysts (H⁺/OH⁻)
Keto (C=O) Nucleophilic additionNucleophile type, reaction conditions
Dihydropyridine ring Oxidation/ring-openingOxidizing agents, pH
Isobutyl substituent Elimination/alkylationAcid/base strength, steric hindrance

Experimental Considerations

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactions.

  • Temperature control : Reactions involving the dihydropyridine ring may require careful thermal regulation to avoid decomposition.

  • Analytical methods : NMR and IR spectroscopy are recommended for tracking reaction progress and product purity .

Scientific Research Applications

Anticancer Activity

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate has shown promising results in anticancer research. Studies have indicated its potential to inhibit the growth of various cancer cell lines, making it a candidate for further development in oncology.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effects on A549 human lung adenocarcinoma cells. The compound was administered at concentrations ranging from 10 to 100 µM over 24 hours, resulting in a significant reduction in cell viability.

Concentration (µM)Cell Viability (%)
1080
5060
10030

Antimicrobial Properties

The compound also exhibits antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. It has been tested against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that the compound effectively inhibited the growth of these pathogens at varying concentrations.

PathogenConcentration (µM)Inhibition Zone (mm)
Staphylococcus aureus5015
Klebsiella pneumoniae5018

Comparative Efficacy

Comparative studies have been conducted to evaluate the efficacy of this compound against standard chemotherapeutic agents.

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
Methyl 1-isobutyl-2-oxo-1,2-dihydropyridineXCisplatinY
Methyl derivative AZDoxorubicinW

Mechanism of Action

The mechanism of action of Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Features
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) 1-Benzyl, 5-(2-hydroxybenzoyl), 3-COOCH3 150–152 60 353.35 Red solid; hydroxyl-dependent reactivity
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (8) 1-Benzyl, 5-(2-hydroxybenzoyl), 3-COOCH2CH3 115–117 73 367.38 White solid; higher yield than methyl analog
1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (5l) 1-Cyclohexyl, 5-(5-fluoro-2-hydroxybenzoyl) 125–126 78 345.38 Yellow solid; fluorine enhances lipophilicity
Ethyl-1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate (5b) Complex substituents (thiophene, pyrazole) N/A N/A ~406.44 Potent antitumor activity (IC50: 0.28–0.36 µmol/L)
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (ETFPMOC) 6-Trifluoromethyl, 3-COOCH2CH3 N/A N/A 223.16 Fluorinated analog; enhanced metabolic stability

Key Observations :

  • Ester Groups : Methyl esters (e.g., compound 7) generally exhibit lower molecular weights and higher melting points than ethyl esters (e.g., compound 8), which may influence crystallization and bioavailability .
  • Bioactivity : Fluorinated (compound 5l) or trifluoromethylated (ETFPMOC) analogs show enhanced bioactivity due to electronic and lipophilic effects .

Reactivity and Functional Group Interactions

  • Decarboxylation: Hydroxyl groups at position 5 (e.g., compound 7) are critical for decarboxylation reactions. In contrast, methyl-protected hydroxyl groups (e.g., compound 7 with a methoxy substituent) or non-hydroxylated analogs fail to undergo decarboxylation .
  • Electrophilic Substitution : The 2-oxo-1,2-dihydropyridine core facilitates electrophilic aromatic substitution at position 5, as seen in brominated analogs (e.g., Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate) .

Biological Activity

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₉NO₃
  • Molecular Weight : 167.164 g/mol
  • CAS Number : 67367-27-5
  • IUPAC Name : this compound

The compound is characterized by the presence of a dihydropyridine ring, which is known for its biological activity, particularly in the context of calcium channel modulation and enzyme inhibition.

Pharmacological Effects

  • Antioxidant Activity : Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems, which may have implications for neuroprotection and anti-inflammatory effects.
  • Antitumor Activity : Studies have shown that certain dihydropyridine derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging activity
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of cholinesterases

Research Insights

A study conducted on related dihydropyridine compounds revealed their ability to inhibit the growth of head and neck squamous cell carcinoma (HNSCC) cells. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, highlighting the therapeutic potential of these compounds in oncology .

Another investigation focused on the antioxidant properties of methyl-substituted dihydropyridines. Results indicated that these compounds could effectively reduce lipid peroxidation levels in vitro, suggesting a protective role against oxidative damage in cellular models .

Q & A

Q. What are the established synthetic routes for Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via Michael addition of ethyl cyanoacetate to α,β-unsaturated carbonyl intermediates, followed by cyclization and Dimroth rearrangement. Key steps include:

  • Michael Adduct Formation : Ethyl cyanoacetate reacts with activated alkenes (e.g., cinnamontriles) to form intermediates like pyranimine derivatives.
  • Cyclization and Rearrangement : Pyranimine intermediates undergo thermal cyclization and Dimroth rearrangement to yield 2-oxo-1,2-dihydropyridine derivatives .
  • Optimization : Solvent choice (e.g., xylene for reflux), reaction time (12–24 hours), and temperature (80–120°C) critically impact yield and purity. For example, xylene reflux achieves 60–71% yields for related dihydropyridines .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • 1H/13C NMR : Characteristic signals include δ ~11.7–13.7 ppm (NH protons), δ ~1.3 ppm (methyl ester protons), and carbonyl carbons at ~170–172 ppm. Substituents like isobutyl groups show distinct splitting patterns in aromatic regions .
  • IR Spectroscopy : Stretching vibrations at ~1660–1673 cm⁻¹ confirm lactam (C=O) and ester (C-O) functionalities .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 259 for ethyl derivatives) and fragmentation patterns validate molecular weight and substituent stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves. Inspect gloves for integrity before use .
  • Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation. Avoid skin contact via proper glove removal and disposal .
  • Decontamination : Wash hands thoroughly after handling; use ethanol or isopropanol for surface cleaning .

Advanced Research Questions

Q. How can reaction mechanisms for dihydropyridine synthesis be elucidated using isotopic labeling or computational methods?

  • Isotopic Labeling : Introduce 13C or 15N isotopes at carbonyl or amino positions to track intermediates during cyclization and rearrangement steps .
  • DFT Calculations : Model transition states and energy barriers for key steps (e.g., Michael addition) using Gaussian or ORCA software. Compare computed NMR shifts with experimental data to validate intermediates .

Q. What analytical challenges arise in characterizing dihydropyridine derivatives, and how are they resolved?

  • Signal Overlap in NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons. For example, HSQC can differentiate NH protons from aromatic signals in DMSO-d6 .
  • Purity Assessment : Combine HPLC (C18 columns, acetonitrile/water gradients) with elemental analysis to confirm >95% purity, especially for bromo or nitro-substituted derivatives .

Q. How do computational models (e.g., molecular docking) predict the biological activity of dihydropyridine derivatives?

  • Target Identification : Dock the compound into active sites of kinases (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonding with carboxylate groups and hydrophobic interactions with isobutyl chains .
  • SAR Analysis : Compare binding scores of derivatives (e.g., bromo vs. trifluoromethyl substituents) to prioritize synthesis. For instance, bromo-substituted analogs show enhanced cytotoxicity (IC50 ~0.3 µM) .

Q. What strategies optimize the synthesis of dihydropyridines for high-throughput screening?

  • DoE Approaches : Use factorial designs to optimize variables like catalyst loading (e.g., piperidine for Knoevenagel condensations) and solvent polarity (DMF vs. toluene).
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >60% .

Q. How do substituents (e.g., isobutyl, trifluoromethyl) influence the compound’s stability and reactivity?

  • Electron-Withdrawing Groups (e.g., CF3) : Increase electrophilicity at the 4-position, enhancing susceptibility to nucleophilic attack.
  • Steric Effects : Isobutyl groups at N1 reduce dimerization but may hinder crystallization. Use X-ray crystallography (SHELXL) to analyze packing efficiency .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Monitor lactam ring opening or ester hydrolysis .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track absorbance changes at λmax ~290 nm .

Q. How are contradictions in biological activity data resolved across studies?

  • Meta-Analysis : Compare IC50 values against standardized cell lines (e.g., MCF-7 vs. HeLa) and normalize for assay conditions (e.g., incubation time, serum concentration) .
  • Proteomics Profiling : Use SILAC labeling to identify off-target effects, such as unintended kinase inhibition, that may explain divergent results .

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